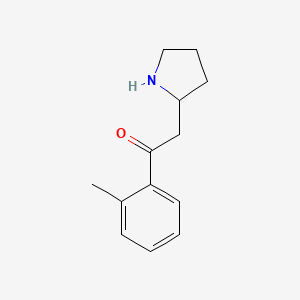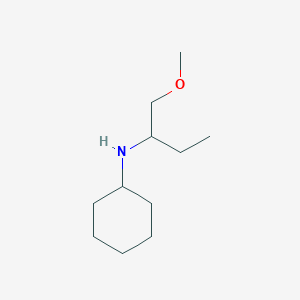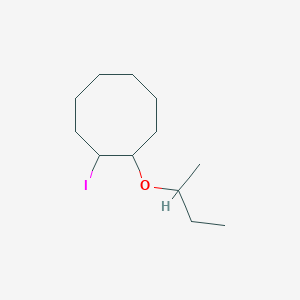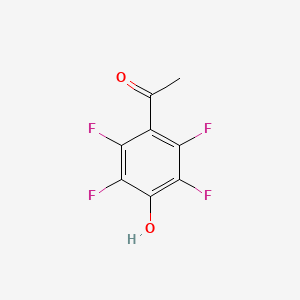amine](/img/structure/B13302614.png)
[1-(5-Bromothiophen-2-yl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)ethylamine: is an organic compound with the molecular formula C9H14BrNS and a molecular weight of 248.19 g/mol . This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to an ethyl group that is further connected to a propylamine moiety. The presence of the bromine atom and the thiophene ring makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the bromination of thiophene followed by alkylation and amination reactions. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield .
Alkylation: The brominated thiophene undergoes an alkylation reaction with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols, or alkoxides) under suitable conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, alkoxides; bases like sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives without bromine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, especially in designing molecules that target specific biological pathways involving sulfur-containing heterocycles.
Industry:
Material Science: The brominated thiophene ring can be used in the synthesis of conductive polymers and other advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the thiophene ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to the compound’s overall bioactivity .
Comparison with Similar Compounds
- 1-(5-Chlorothiophen-2-yl)ethylamine
- 1-(5-Fluorothiophen-2-yl)ethylamine
- 1-(5-Iodothiophen-2-yl)ethylamine
Comparison:
- Halogen Variation: The primary difference between 1-(5-Bromothiophen-2-yl)ethylamine and its similar compounds lies in the halogen atom attached to the thiophene ring. Bromine, chlorine, fluorine, and iodine each impart different electronic and steric properties to the molecule, affecting its reactivity and interactions.
- Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine in substitution reactions. This makes 1-(5-Bromothiophen-2-yl)ethylamine a balanced choice for various synthetic applications .
Properties
Molecular Formula |
C9H14BrNS |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C9H14BrNS/c1-3-6-11-7(2)8-4-5-9(10)12-8/h4-5,7,11H,3,6H2,1-2H3 |
InChI Key |
RNEYUCATIKDMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Ethylcyclohexyl)amino]propan-1-ol](/img/structure/B13302531.png)
![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13302537.png)
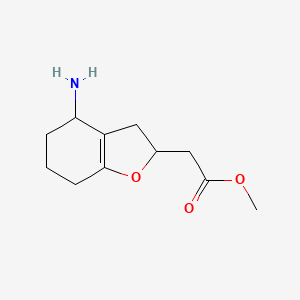


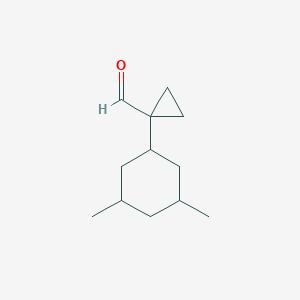
![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)
